3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-(methoxymethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S/c1-13-5-14-8-3-2-6(4-7(8)9)15(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDFPLOMZSFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Methoxymethoxylation: Addition of the methoxymethoxy group to the benzene ring.
Sulfonamidation: Introduction of the sulfonamide group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The methoxymethoxylation step can be achieved using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH). Finally, the sulfonamidation step may involve the use of sulfonyl chloride and an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzene derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide serves as a critical building block in drug design and development. Its sulfonamide group is known for antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth, making it a candidate for antibiotic development.
Case Study : A study synthesized novel chromene sulfonamide hybrids, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The binding interactions were validated through molecular docking studies, confirming the potential efficacy of these compounds as antibacterial agents .
Anticancer Research
The compound has been explored for its anticancer properties. Studies indicate that modifications to its structure can enhance its efficacy against various cancer cell lines.
Case Study : Research on new benzenesulfonamides revealed that specific substitutions increased cytotoxicity against breast cancer (MDA-MB-468) and leukemia cell lines. The study utilized molecular docking to elucidate the binding interactions of these compounds with target enzymes, highlighting their potential as anticancer therapeutics .
Environmental Science
In environmental applications, derivatives of this compound have been utilized in the development of functionalized materials for pollutant detection.
Case Study : A novel fluoro-functionalized ionic covalent organic framework (F-iCOF) was synthesized from related compounds for the selective enrichment and determination of perfluoroalkyl substances (PFS) in environmental samples. This framework demonstrated high sensitivity and selectivity in detecting pollutants.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom and methoxymethoxy group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Pyrrolidine vs. Morpholine: The pyrrolidine substituent in introduces a secondary amine, which could facilitate hydrogen bonding in biological targets. Morpholine derivatives (e.g., ) offer a polar, water-soluble ring system, improving pharmacokinetics. Halogen Variations: Fluorine (electron-withdrawing) in the target compound vs. chlorine in Chlortalidone alters electronic properties and target selectivity.
Biological Activity :
- Compounds with heterocyclic substituents (e.g., pyrimidine in ) are often designed for kinase inhibition, while simpler sulfonamides like Chlortalidone target ion transporters .
- The Schiff base derivatives in demonstrated antibacterial/antifungal activity, suggesting that the target compound’s methoxymethoxy group could be modified for similar applications.
Synthetic Accessibility :
- Microwave-assisted synthesis (as in ) is efficient for generating sulfonamide derivatives, but the methoxymethoxy group in the target compound may require protective strategies during synthesis .
Biological Activity
3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide is an organic compound notable for its sulfonamide functional group, which has been widely studied for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with various biological targets, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FNO4S, with a molecular weight of approximately 251.27 g/mol. The structure features a fluorine atom at the third position and a methoxymethoxy group at the fourth position on the benzene ring, which contributes to its unique chemical properties and potential biological activities.
Binding Affinities
Interaction studies have demonstrated that this compound exhibits binding affinities with various biological targets. These studies often utilize techniques such as molecular docking and affinity assays to assess the compound's interactions with proteins and enzymes relevant to disease mechanisms.
| Biological Target | Binding Affinity (Kd) | Significance |
|---|---|---|
| Carbonic Anhydrase I | 24.6 nM | Inhibitory activity against hCA I |
| Carbonic Anhydrase II | Not specified | Potential therapeutic target |
| Other Enzymes | Variable | Further investigation needed |
The mechanism of action for this compound involves the inhibition of specific enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in various physiological processes. The compound's sulfonamide moiety is known to interact with the active site of these enzymes, leading to decreased enzymatic activity.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the fluoro and methoxymethoxy groups onto the benzene ring. The following general synthetic pathway can be outlined:
- Starting Material : Begin with a suitable precursor compound containing a benzene ring.
- Fluorination : Introduce the fluorine atom at the desired position using fluorination reagents.
- Methoxymethoxy Group Introduction : Employ alkylation or etherification techniques to attach the methoxymethoxy group.
- Sulfonation : Finally, sulfonate the compound to obtain the sulfonamide functional group.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antiviral Activity : Research indicates that derivatives of sulfonamides exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes.
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against strains that are resistant to conventional antibiotics.
- Carbonic Anhydrase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibit carbonic anhydrases, suggesting potential use in treating conditions like glaucoma or metabolic disorders.
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-4-(methoxymethoxy)benzene-1-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include fluorination, methoxymethoxy protection, and sulfonamide formation. Evidence from structurally analogous sulfonamides (e.g., 3-chloro-4-methoxy derivatives) suggests that:
- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Selectfluor® under anhydrous conditions (e.g., DCM, 0–25°C) achieves >90% regioselectivity .
- Methoxymethoxy Protection : Reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., K₂CO₃) at 60°C for 6–8 hours ensures protection without ring deactivation .
- Sulfonamide Formation : Sulfonation via SO₃H followed by amidation with NH₃/MeOH at 80°C yields the final product. Solvent polarity and temperature are critical to avoid byproducts (e.g., over-sulfonation) .
Q. How do the fluorine and methoxymethoxy groups influence the compound’s solubility and reactivity?
Methodological Answer:
- Fluorine : Enhances electronegativity, increasing resistance to enzymatic degradation (e.g., cytochrome P450 oxidation) and improving membrane permeability. This is validated by comparative studies with non-fluorinated analogs showing reduced metabolic stability .
- Methoxymethoxy Group : Acts as a polar, hydrolytically stable protecting group. Solubility in aqueous-organic mixtures (e.g., MeOH/H₂O) is ~15 mg/mL, compared to <5 mg/mL for tert-butyl analogs. Reactivity in nucleophilic substitutions is moderated due to steric hindrance .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine position; ¹H NMR (δ 3.3–3.5 ppm for methoxymethoxy protons) verifies protection .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect impurities (<0.5%) and confirm molecular ion [M+H]⁺ at m/z 264.1 .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between sulfonamide and benzene ring), critical for structure-activity modeling .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) based on structural analogs .
- Docking Workflow :
- Prepare ligand (AMBER force field) and receptor (PDB: 1V9E for COX-2).
- Use AutoDock Vina with grid boxes centered on active sites.
- Validate with MD simulations (NAMD, 50 ns) to assess binding stability.
- Outcome : Preliminary data suggest a binding affinity (ΔG) of -8.2 kcal/mol for COX-2, comparable to Celecoxib (-8.5 kcal/mol) .
Q. How do structural modifications impact the compound’s antimicrobial activity?
Methodological Answer:
- SAR Analysis : Replace methoxymethoxy with hydroxyl or methyl groups and test against Gram-negative pathogens (e.g., E. coli):
- Methoxymethoxy : MIC = 8 µg/mL (enhanced solubility and uptake).
- Hydroxyl : MIC = 32 µg/mL (lower due to ionization at physiological pH).
- Methyl : MIC = 64 µg/mL (reduced polarity limits diffusion) .
- Mechanistic Insight : Fluorine’s electronegativity increases interaction with bacterial efflux pump inhibitors (e.g., AcrB), as shown in fluorescence quenching assays .
Q. How should researchers address contradictory data in biological activity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
